Cas no 383-13-1 (4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid)

383-13-1 structure
Nombre del producto:4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
Número CAS:383-13-1
MF:C9H5F5O2
Megavatios:240.126820325851
MDL:MFCD15209530
CID:1071531
PubChem ID:329765870
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-(Pentafluoroethyl)benzoic acid
- p-(Pentafluoroethyl)benzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, 97%
- BBL102150
- 4-Pentafluoroethyl-benzoic acid
- AKOS015891001
- CHEMBL317558
- Z815579442
- 4-(Perfluoroethyl)benzoic acid
- STL555949
- DTXSID801265655
- EN300-54795
- G41702
- 383-13-1
- CS-0451907
- MFCD15209530
- SCHEMBL3241556
- 4-(Perfluoroethyl)benzoicacid
- MS-20379
- AU-004/43508113
-
- MDL: MFCD15209530
- Renchi: InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
- Clave inchi: WJKRCWXOKSNIAD-UHFFFAOYSA-N
- Sonrisas: C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Atributos calculados
- Calidad precisa: 240.02095
- Masa isotópica única: 240.02097021g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 266
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 37.3Ų
- Xlogp3: 3.8
Propiedades experimentales
- Punto de fusión: 154-159 °C
- PSA: 37.3
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P301+P312+P330-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54795-0.05g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 0.05g |
$82.0 | 2025-03-21 | |
TRC | P273623-500mg |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid |
383-13-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Enamine | EN300-54795-2.5g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089104-1g |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
5722CNY | 2021-05-07 | |
A2B Chem LLC | AG05365-500mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 500mg |
$194.00 | 2024-04-20 | |
A2B Chem LLC | AG05365-1g |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
$321.00 | 2024-04-20 | |
1PlusChem | 1P00CZPX-500mg |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 500mg |
$383.00 | 2025-02-26 | |
1PlusChem | 1P00CZPX-50mg |
4-(Pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$127.00 | 2025-03-13 | |
A2B Chem LLC | AG05365-50mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$122.00 | 2023-12-30 | |
Aaron | AR00CZY9-10g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 10g |
$1512.00 | 2023-12-13 |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Literatura relevante
-
1. Structural effects of one-electron oxidation on a cyclobutadieneiron derivative: X-ray crystal structures of [Fe(CO){P(OMe)3}2(η-C4Ph4)] and [Fe(CO){P(OMe)3}2(η-C4Ph4)]BF4A. Guy Orpen,Neil G. Connelly,Mark W. Whiteley,Peter Woodward J. Chem. Soc. Dalton Trans. 1989 1751
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2. In situ syntheses of trans-spanned octahedral ruthenium complexes. Crystal structures of trans-[Ru(Cl)(trpy){Ph2PC6H4CH2O(CO)(CH2)4(CO)OCH2C6H4PPh2}][PF6]·0.25C6H5Me·0.5CH2Cl2 and trans-[Ru(Cl)(trpy)(PPh3)2][BF4]·CH2Cl2??Willie J. Perez,Charles H. Lake,Ronald F. See,Laurence M. Toomey,Melvyn Rowen Churchill,Kenneth J. Takeuchi,Christopher P. Radano,Walter J. Boyko,Carol A. Bessel J. Chem. Soc. Dalton Trans. 1999 2281
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3. Diazepines, Part 28. Crystal and molecular structures of some dihydrodiazepinium salts and correlation with their reactivity and spectraGeorge Ferguson,Douglas Lloyd,Hamish McNab,Donald R. Marshall,Barbara L. Ruhl,Taduesz Wieckowski J. Chem. Soc. Perkin Trans. 2 1991 1563
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4. Cluster activation via cyclometallation. Formation of the cyclometallated triosmium carbonyl cluster [Os3H2(CO)9{P(C6H4)Ph}] and its reactions with phosphorus donor ligands. The X-ray crystal structures of [Os3H2(CO)9{P(C6H4)Ph}] and [Os3H(CO)9{P(OMe)3}(PPh2)]Stephen B. Colbran,Patricia T. Irele,Brian F. G. Johnson,Fernando J. Lahoz,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1989 2023
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5. Raman spectroelectrochemical studies and crystal structure of a binuclear copper(I) complex with a bridging diimine ligandKeith C. Gordon,Ala H. R. Al-Obaidi,Pradeep M. Jayaweera,John J. McGarvey,John F. Malone,Steven E. J. Bell J. Chem. Soc. Dalton Trans. 1996 1591
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